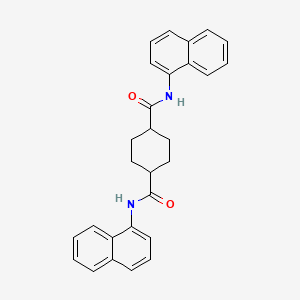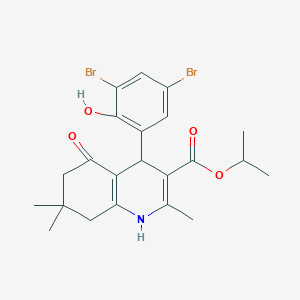
3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine, also known as SR59230A, is a selective antagonist of the β3-adrenoceptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and cardiovascular diseases.
作用机制
3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine is a selective antagonist of the β3-adrenoceptor, which is mainly expressed in adipose tissue and plays a crucial role in regulating lipid metabolism and thermogenesis. By blocking the β3-adrenoceptor, 3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine reduces the lipolytic and thermogenic effects of β3-adrenoceptor agonists, leading to a decrease in lipid metabolism and energy expenditure.
Biochemical and Physiological Effects:
3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine has been shown to modulate several physiological processes, including insulin secretion, lipid metabolism, and thermogenesis. Studies have demonstrated that 3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine can reduce insulin secretion by blocking the β3-adrenoceptor in pancreatic β-cells. The molecule has also been shown to decrease lipid metabolism and energy expenditure by inhibiting the lipolytic and thermogenic effects of β3-adrenoceptor agonists.
实验室实验的优点和局限性
The main advantage of using 3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine in lab experiments is its high selectivity for the β3-adrenoceptor, which allows for specific modulation of this receptor without affecting other adrenoceptors. However, one limitation of using 3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine is its relatively low potency compared to other β3-adrenoceptor antagonists, which may require higher concentrations of the molecule to achieve the desired effect.
未来方向
There are several future directions for research on 3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine. One potential area of investigation is the role of β3-adrenoceptor in the regulation of glucose homeostasis and the potential use of 3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine in the treatment of diabetes. Another area of interest is the potential use of 3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine in the treatment of obesity and metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine on insulin secretion, lipid metabolism, and thermogenesis.
合成方法
The synthesis of 3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine involves the reaction of 2-tert-butyl-4-chlorophenol with ethyl chloroformate to form the corresponding ethyl carbonate. The intermediate is then reacted with N-(2-methoxyethyl)-1-propanamine to obtain 3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine.
科学研究应用
3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine has been widely used in scientific research to investigate the role of β3-adrenoceptor in various physiological processes. It has been shown to modulate insulin secretion, lipid metabolism, and thermogenesis. The molecule has also been studied for its potential use in the treatment of obesity and diabetes.
属性
IUPAC Name |
3-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO2/c1-16(2,3)14-12-13(17)6-7-15(14)20-10-5-8-18-9-11-19-4/h6-7,12,18H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNMGOVWUNLYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5117716.png)
![N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine](/img/structure/B5117723.png)

![(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B5117746.png)

![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5117761.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5117764.png)

![N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5117770.png)


![diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5117777.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine](/img/structure/B5117788.png)